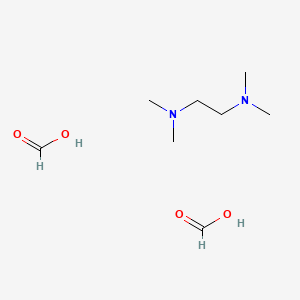

formic acid;N,N,N',N'-tetramethylethane-1,2-diamine

Description

- It is derived from ethylenediamine by replacing the four amine hydrogens with four methyl groups.

- TMEDA serves as an excellent donor of methylene and formyl groups under base switching.

- As a ligand, it forms stable complexes with various metal halides, such as zinc chloride and copper(I) iodide, which are soluble in organic solvents.

TMEDA: is a colorless liquid organic base with a fishy odor.

Properties

CAS No. |

128023-58-5 |

|---|---|

Molecular Formula |

C6H16N2.2CH2O2 C8H20N2O4 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

formic acid;N,N,N',N'-tetramethylethane-1,2-diamine |

InChI |

InChI=1S/C6H16N2.2CH2O2/c1-7(2)5-6-8(3)4;2*2-1-3/h5-6H2,1-4H3;2*1H,(H,2,3) |

InChI Key |

ILPMVMXIMKESDW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN(C)C.C(=O)O.C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: TMEDA can be synthesized by reacting ethylenediamine with dimethyl sulfate or methyl iodide.

Reaction Conditions: The reaction typically occurs at room temperature.

Industrial Production: TMEDA is industrially produced through the alkylation of ethylenediamine with methyl halides.

Chemical Reactions Analysis

Reactions: TMEDA undergoes various reactions, including coordination with metal ions and acting as a bidentate ligand.

Common Reagents and Conditions: TMEDA is commonly used in conjunction with n-butyllithium for metallation reactions.

Major Products: TMEDA facilitates the formation of organolithium complexes and anionic organometallic complexes.

Scientific Research Applications

Chemistry: TMEDA is crucial in transition-metal-catalyzed reactions due to its unique properties.

Biology: It has applications in synthetic chemistry and bioinorganic studies.

Medicine: TMEDA’s role in drug discovery and coordination chemistry is significant.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

- TMEDA’s effects stem from its coordination with metal ions, influencing reaction pathways.

- It enhances reactivity in organolithium chemistry and facilitates charge transfer processes.

Comparison with Similar Compounds

Similar Compounds: Other related compounds include , , and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.